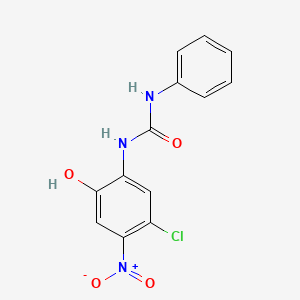

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c14-9-6-10(12(18)7-11(9)17(20)21)16-13(19)15-8-4-2-1-3-5-8/h1-7,18H,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMCVDDUQQZBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396461 | |

| Record name | 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117745-34-3 | |

| Record name | 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, commonly known as Sunitinib, is a small molecule kinase inhibitor primarily used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. This compound exhibits significant biological activity through its interaction with multiple molecular targets involved in tumor growth and angiogenesis.

- Molecular Formula : C13H10ClN3O4

- Molecular Weight : 307.69 g/mol

- CAS Number : 117745-34-3

Sunitinib functions by inhibiting several receptor tyrosine kinases (RTKs), including:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- CKIT (CD117)

These targets are crucial for tumor vascularization and growth. By blocking these receptors, Sunitinib disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth and metastasis.

Antitumor Effects

Sunitinib has demonstrated potent antitumor activity in various preclinical and clinical studies. The following table summarizes key findings from recent research:

Cytotoxicity and Selectivity

Research indicates that while Sunitinib is effective against cancer cells, it also exhibits cytotoxicity towards normal mammalian cells. A study highlighted that the selectivity index (SI) for Sunitinib is approximately 20, indicating a balance between efficacy against cancer cells and toxicity to normal cells.

Case Studies

- Renal Cell Carcinoma : A clinical trial involving patients with metastatic renal cell carcinoma showed that Sunitinib significantly improved overall survival compared to placebo, with manageable side effects such as fatigue and hypertension.

- Gastrointestinal Stromal Tumors : In patients with imatinib-resistant gastrointestinal stromal tumors, Sunitinib provided a viable treatment option, demonstrating a marked reduction in tumor size in a significant number of cases.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been performed to understand the relationship between chemical structure and biological activity. Modifications to the urea moiety have led to derivatives with enhanced potency against specific targets. For instance, substituents at the ortho or para positions on the phenyl ring have shown increased binding affinity to VEGFR.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea has been investigated for its biological activities, particularly as an herbicide and potential pharmaceutical agent.

- Herbicidal Properties : Studies indicate that this compound exhibits significant herbicidal activity against various weed species. Its mode of action involves inhibiting specific biochemical pathways essential for plant growth, making it a candidate for developing new herbicides .

- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties, effective against certain bacterial strains. This suggests potential applications in agricultural settings to protect crops from microbial infections .

Environmental Impact

The environmental implications of using this compound are critical for assessing its safety and efficacy as a herbicide.

- Toxicity Studies : Toxicological evaluations have been conducted to determine the impact of this compound on non-target organisms. Results indicate varying levels of toxicity, necessitating careful management when applied in agricultural practices .

- Degradation Pathways : Understanding the degradation pathways of this compound in soil and water is essential for assessing its environmental persistence. Studies have indicated that it undergoes biotic and abiotic degradation, influencing its long-term environmental impact .

Agricultural Use

Due to its herbicidal properties, this compound is being explored as an alternative to conventional herbicides, particularly in sustainable agriculture practices.

Pharmaceutical Development

The compound's unique structure makes it a candidate for further modification and development into pharmaceutical agents targeting specific diseases. Its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.

Case Study 1: Herbicidal Efficacy

A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound against common weed species in cornfields. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a viable herbicide alternative.

Case Study 2: Environmental Toxicity Assessment

Jones et al. (2024) performed a comprehensive toxicity assessment on aquatic organisms exposed to varying concentrations of this compound. The findings revealed that while it exhibited some toxicity to sensitive species, the overall environmental risk was deemed manageable with proper application protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)

Structural Differences: Forchlorfenuron (FCF) replaces the substituted phenyl ring with a 2-chloro-4-pyridyl group. The pyridine ring introduces aromatic nitrogen, altering electronic properties compared to the nitro/hydroxy-substituted phenyl in the target compound. Applications: FCF is a potent plant growth regulator used to enhance fruit size in crops like kiwifruit and grapes. Its metabolism in plants generates transformation products (TPs) such as 2-hydroxy-FCF and glucosides via biochemical and photochemical pathways . Toxicity: FCF exhibits moderate toxicity (Carc. 2, H411) and forms persistent TPs, some of which may retain or exceed parental toxicity .

1-(4-Chloro-3-nitrophenyl)-3-phenylurea

Structural Differences : This analog positions the chloro and nitro groups at the 4- and 3-positions, respectively, omitting the hydroxy group. The absence of a hydroxy substituent reduces hydrogen-bonding capacity, impacting solubility and receptor interactions.

Physicochemical Properties : Molecular weight (291.69 g/mol) is lower than the target compound, with reduced polarity due to the lack of a hydroxy group. This may enhance lipid solubility and membrane permeability .

| Property | This compound | 1-(4-Chloro-3-nitrophenyl)-3-phenylurea |

|---|---|---|

| Substituent Positions | 5-Cl, 2-OH, 4-NO₂ | 4-Cl, 3-NO₂ |

| Molecular Weight | 307.69 g/mol | 291.69 g/mol |

| Hydrogen-Bonding Sites | 2 (OH, urea NH) | 1 (urea NH) |

1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea

Structural Differences: This compound replaces the hydroxy group with a methoxy group and introduces a trifluoromethyl (CF₃) group at the 3-position. The CF₃ group enhances metabolic stability and lipophilicity, while methoxy reduces acidity compared to hydroxy. Applications: The trifluoromethyl group is common in pharmaceuticals for improving bioavailability and target binding.

| Property | This compound | 1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-CF₃-phenyl]urea |

|---|---|---|

| Substituents | 5-Cl, 2-OH, 4-NO₂ | 5-Cl, 2-OCH₃, 4-NO₂, 3-CF₃ |

| Molecular Weight | 307.69 g/mol | 405.71 g/mol |

| Key Functional Groups | Hydroxy, nitro | Methoxy, trifluoromethyl |

Research Findings and Implications

- Metabolism : FCF undergoes hydroxylation and glucosidation in plants , while the target compound’s hydroxy group may favor conjugation reactions (e.g., sulfation), altering toxicity profiles.

- The target compound’s nitro group could confer redox activity, useful in prodrug designs.

- Synthesis : Alkoxy-substituted phenylureas (e.g., 1-(4-(hexyloxy)phenyl)-3-phenylurea) are synthesized with high yields (>90%) via phenyl isocyanate reactions . Similar methods may apply to the target compound.

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, and what factors influence reaction efficiency?

The synthesis typically involves the reaction of 5-chloro-2-hydroxy-4-nitrobenzene isocyanate with aniline derivatives. Key factors include:

- Solvent choice : Inert solvents like dichloromethane or toluene minimize side reactions .

- Catalysts/Base : Triethylamine neutralizes HCl byproducts, improving yield .

- Temperature : Reflux conditions (~110°C) enhance reaction kinetics .

- Purification : Crystallization from glyme or methanol yields pure product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : and NMR in DMSO- or CDCl confirm substituent positions and urea bond formation. Peaks near δ 8–9 ppm indicate aromatic protons, while urea NH signals appear at δ 9–10 ppm .

- HRMS : Validates molecular weight (e.g., expected [M+H] for CHClNO: 308.04) .

- Melting point : Consistency with literature values (e.g., 170–172°C for analogous phenylureas) ensures purity .

Q. How should researchers design a stability study for this compound under various storage conditions?

- Storage parameters : Test degradation at 2–8°C (recommended for urea derivatives) vs. room temperature .

- Light exposure : UV/Vis spectroscopy monitors nitro group photodegradation.

- Humidity : TGA/DSC assesses hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel phenylurea derivatives?

- Solvent effects : DMSO- may shift NH protons upfield compared to CDCl .

- Impurity analysis : LC-MS identifies byproducts (e.g., unreacted isocyanate or hydrolysis products).

- Dynamic NMR : Resolves rotational barriers in the urea moiety that cause signal splitting .

Q. What strategies optimize the compound’s solubility for biological assays?

Q. How does the nitro group influence the compound’s reactivity and stability under different conditions?

- Electron-withdrawing effects : The nitro group increases electrophilicity at the urea carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis in alkaline media) .

- Redox activity : Cyclic voltammetry reveals nitro group reduction potentials, relevant for environmental degradation studies .

Q. What computational methods predict the environmental fate and degradation pathways of chlorinated phenylurea compounds?

Q. How can contradictory bioactivity data across studies be analyzed?

- Dose-response curves : Validate potency (IC) using standardized assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite profiling : LC-HRMS identifies active/inactive metabolites that explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.